4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is an organic compound that belongs to the class of quinazolinones. This compound is characterized by a quinazolinone core structure with a benzylthio substituent at the 4-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the condensation of 2-aminobenzylamine with benzylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone core can interact with receptor sites, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Benzylthio)-1H-tetrazole: Another compound with a benzylthio group, used as an activator in oligonucleotide synthesis.
4,5-Dicyanoimidazole: A compound with similar structural features, used in various chemical reactions.
5-(Ethylthio)-1H-tetrazole: A related compound with an ethylthio group, also used in oligonucleotide synthesis.
Uniqueness
4-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its specific quinazolinone core structure combined with the benzylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15-16-13-9-5-4-8-12(13)14(17-15)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLZCWGDNKVLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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